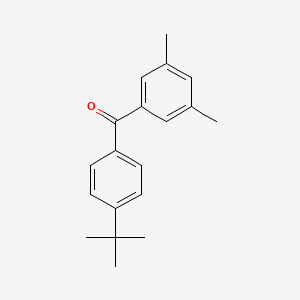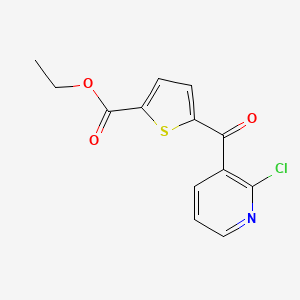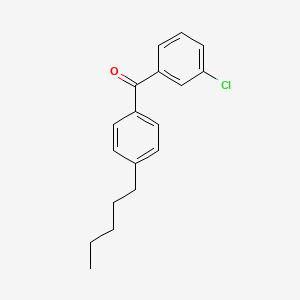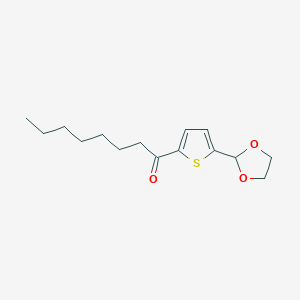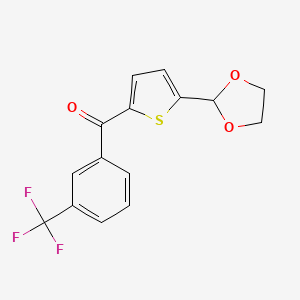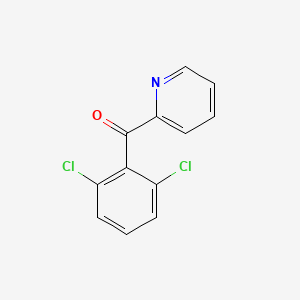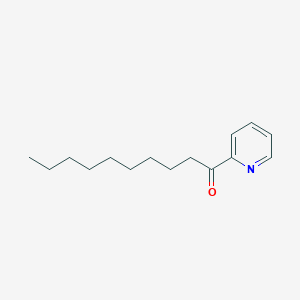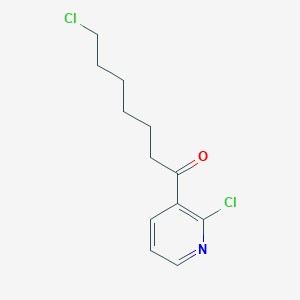
2-Chloro-3-(7-chloroheptanoyl)pyridine
Overview
Description
2-Chloro-3-(7-chloroheptanoyl)pyridine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the second position and a 7-chloroheptanoyl group at the third position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(7-chloroheptanoyl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine with 7-chloroheptanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through column chromatography to obtain the desired compound in high yield.
Another method involves the use of 3-chloropyridine as the starting material, which undergoes a Friedel-Crafts acylation reaction with 7-chloroheptanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction is carried out under reflux conditions in an inert atmosphere to prevent any side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(7-chloroheptanoyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group at the second position can be substituted with other nucleophiles such as amines, thiols, or alkoxides. This reaction is typically carried out in the presence of a base like sodium hydride or potassium carbonate.
Reduction Reactions: The carbonyl group in the 7-chloroheptanoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: The pyridine ring can undergo oxidation reactions to form pyridine N-oxide derivatives. Common oxidizing agents used for this purpose include hydrogen peroxide and m-chloroperbenzoic acid.
Common Reagents and Conditions
Substitution Reactions: Sodium hydride, potassium carbonate, amines, thiols, alkoxides.
Reduction Reactions: Lithium aluminum hydride, sodium borohydride.
Oxidation Reactions: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products Formed
Substitution Reactions: Various substituted pyridine derivatives.
Reduction Reactions: Alcohol derivatives of the original compound.
Oxidation Reactions: Pyridine N-oxide derivatives.
Scientific Research Applications
2-Chloro-3-(7-chloroheptanoyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: This compound is used in the study of enzyme inhibition and receptor binding. Its ability to interact with biological macromolecules makes it a useful tool in biochemical research.
Medicine: It has potential applications in the development of new pharmaceuticals. Its derivatives have been studied for their antimicrobial, anti-inflammatory, and anticancer properties.
Industry: In the agrochemical industry, it is used in the synthesis of pesticides and herbicides. Its derivatives are also used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(7-chloroheptanoyl)pyridine involves its interaction with specific molecular targets in biological systems. The chloro group at the second position and the 7-chloroheptanoyl group at the third position allow the compound to bind to active sites of enzymes or receptors, inhibiting their activity. This interaction can lead to the modulation of various biochemical pathways, resulting in the desired therapeutic effects.
Comparison with Similar Compounds
2-Chloro-3-(7-chloroheptanoyl)pyridine can be compared with other similar compounds such as:
2-Chloro-3-(7-chlorobutanoyl)pyridine: This compound has a shorter alkyl chain compared to this compound, which affects its binding affinity and biological activity.
2-Chloro-3-(7-chlorooctanoyl)pyridine: This compound has a longer alkyl chain, which can lead to different physicochemical properties and biological effects.
2-Chloro-3-(7-chloropentanoyl)pyridine: This compound has an intermediate alkyl chain length, providing a balance between the properties of the other two compounds.
The uniqueness of this compound lies in its specific alkyl chain length, which influences its chemical reactivity and biological activity. This makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
7-chloro-1-(2-chloropyridin-3-yl)heptan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c13-8-4-2-1-3-7-11(16)10-6-5-9-15-12(10)14/h5-6,9H,1-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWXJWMTRLEZHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)CCCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641811 | |
| Record name | 7-Chloro-1-(2-chloropyridin-3-yl)heptan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914203-38-6 | |
| Record name | 7-Chloro-1-(2-chloropyridin-3-yl)heptan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


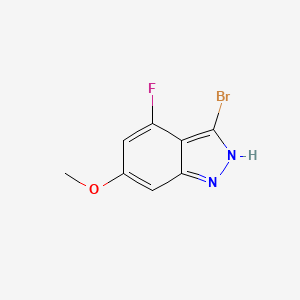
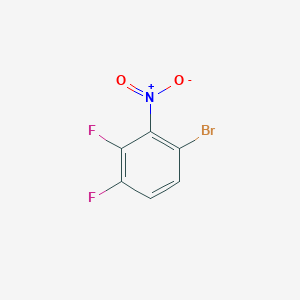
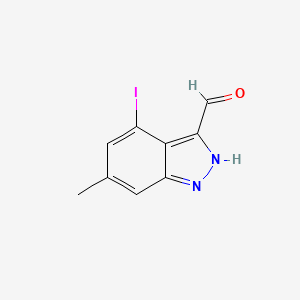
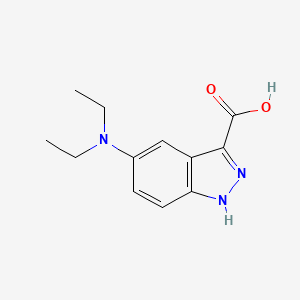
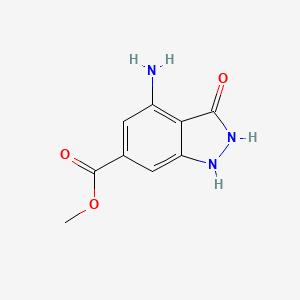
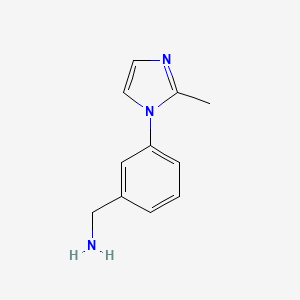
![2-Bromo-3-[(methylamino)methyl]furan hydrochloride](/img/structure/B1613920.png)
